2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid
Description
Molecular Architecture and Substituent Configuration Analysis
The molecular structure of 2,2-difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid is characterized by a complex arrangement of fluorine-containing functional groups that significantly influence its chemical and physical properties. The compound possesses the molecular formula carbon nine hydrogen five fluorine five oxygen two, with a molecular weight of 240.13 grams per mole. The International Union of Pure and Applied Chemistry systematic name reflects the precise positioning of substituents: 2,2-difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid, indicating the geminal difluoro substitution at the alpha carbon of the acetic acid unit and the ortho-positioned trifluoromethyl group on the phenyl ring.
The Simplified Molecular Input Line Entry System representation, expressed as C1=CC=C(C(=C1)C(C(=O)O)(F)F)C(F)(F)F, clearly delineates the connectivity pattern and spatial arrangement of atoms within the molecule. This structural formula reveals the central quaternary carbon bearing two fluorine atoms and the carboxylic acid functional group, attached to a phenyl ring that carries a trifluoromethyl substituent at the ortho position. The International Chemical Identifier string InChI=1S/C9H5F5O2/c10-8(11,7(15)16)5-3-1-2-4-6(5)9(12,13)14/h1-4H,(H,15,16) provides additional confirmation of the molecular connectivity and serves as a unique digital fingerprint for database searches.
The substitution pattern creates a highly electronegative molecular environment, with five fluorine atoms distributed across two distinct functional groups. The geminal difluoro configuration at the alpha carbon of the acetic acid moiety represents a particularly significant structural feature, as this arrangement is known to impart enhanced metabolic stability and altered physicochemical properties compared to non-fluorinated analogs. The ortho-positioned trifluoromethyl group on the phenyl ring introduces additional steric and electronic effects that influence both the molecular conformation and reactivity profile of the compound.
Table 1: Fundamental Molecular Properties of 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic Acid
Comparative Crystallographic Studies with Analogous Fluorinated Phenylacetic Acids
Crystallographic analysis of 2,2-difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid and its structural analogs reveals important insights into the solid-state packing arrangements and intermolecular interactions that govern the physical properties of these highly fluorinated compounds. Comparative studies with related phenylacetic acid derivatives demonstrate the significant impact of fluorine substitution patterns on crystal lattice parameters and molecular organization.
The para-substituted isomer, 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid, serves as an excellent structural comparator, sharing the identical molecular formula and molecular weight of 240.13 grams per mole but differing in the positioning of the trifluoromethyl substituent. This isomeric relationship provides a direct opportunity to examine the influence of substituent position on crystal packing and molecular conformation. The Chemical Abstracts Service number 73790-11-1 for the para-isomer distinguishes it from the ortho-substituted compound under investigation.
Crystallographic investigations of the simpler analog 2,2-difluoro-2-phenylacetic acid, with molecular formula carbon eight hydrogen six fluorine two oxygen two and molecular weight 172.13 grams per mole, provide baseline structural information for understanding the effects of trifluoromethyl substitution. This compound, identified by Chemical Abstracts Service number 360-03-2, exhibits a melting point range of 76-77 degrees Celsius and serves as a reference point for evaluating the thermodynamic stability of more heavily fluorinated derivatives.
Extended comparative analysis includes examination of related ethyl ester derivatives, such as ethyl 2-(2,4-difluorophenyl)acetate, which has been subjected to detailed single crystal X-ray diffraction studies. These investigations revealed a monoclinic unit cell with specific lattice parameters: a equals 13.226 angstroms, b equals 5.285 angstroms, c equals 15.056 angstroms, and beta equals 115.151 degrees, with a total volume of 952.6 cubic angstroms. The dihedral angle between the acetyl group and phenyl ring was determined to be 113.4 degrees, indicating significant conformational distortion from planarity.
Table 2: Comparative Structural Data for Fluorinated Phenylacetic Acid Derivatives
Conformational Dynamics Through Rotational Spectroscopy
Rotational spectroscopy investigations of fluorinated acetic acid derivatives provide crucial insights into the conformational dynamics and intramolecular interactions present in 2,2-difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid and related compounds. These studies employ high-resolution microwave spectroscopy techniques to probe the molecular motion and energy landscapes that characterize these highly fluorinated systems.
Research on difluoroacetic acid hydrates has revealed the existence of distinct conformational forms, specifically trans and gauche configurations, which exhibit different rotational constants and spectroscopic signatures. These investigations demonstrate that although identical in molecular formula, conformationally distinct forms behave as different molecules in rotational spectra due to their unique sets of rotational constants. The subtle structural differences between trans and gauche forms give rise to different tunneling motions in their hydrated complexes, with unusual mixing of wave functions observed for energetically non-degenerate conformations.
High-resolution microwave spectra of monohydrates, dihydrates, and trihydrates of both trans and gauche difluoroacetic acids have been recorded using Fourier transform microwave spectrometry, yielding rotational and centrifugal distortion constants with exceptional accuracy. These studies confirm the presence of hydrogen-bonded ring structures in which all incoming water molecules bind specifically to the carboxylic acid functional group across all hydration states.
Comparative rotational spectroscopy studies of fluoroacetic acid hydrates reveal additional conformational complexity in fluorinated carboxylic acid systems. The rotational spectra of two conformers of the 1:1 adduct of fluoroacetic acid with water have been successfully assigned, with their shapes differing according to the trans and cis forms of the fluoroacetic acid moiety. Notably, while the trans form is readily observable, the cis form of the fluoroacetic acid monomer has not been detected in rotational spectroscopy experiments.
Extended investigations of α-methoxyphenylacetic acid, a derivative of mandelic acid, provide additional context for understanding conformational dynamics in substituted phenylacetic acid systems. Chirped-pulse Fourier transform microwave spectroscopy in the 2-8 gigahertz range revealed a rich rotational spectrum with five conformers identified out of six calculated low-energy forms. The assignment of carbon-13 singly substituted isotopologues for the lowest-energy conformer enabled accurate structure determination, while splitting patterns were analyzed and attributed to internal rotation of methyl groups.
Table 3: Rotational Spectroscopy Parameters for Related Fluorinated Acetic Acid Systems
Properties
IUPAC Name |
2,2-difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-8(11,7(15)16)5-3-1-2-4-6(5)9(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGYJZCVWVRSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343107-31-2 | |
| Record name | 2,2-difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid generally involves the introduction of difluoromethyl and trifluoromethyl substituents onto a phenylacetic acid framework. Key challenges include selective fluorination and maintaining functional group integrity under reaction conditions. The methods can be broadly classified into:
- Direct fluorination of precursors
- Use of fluorinated building blocks
- Radical or photoredox catalysis-based strategies
Fluorinated Building Block Strategy
One of the most effective preparation methods involves starting from 2-(trifluoromethyl)benzaldehyde or its derivatives, followed by difluoromethylation and oxidation steps to yield the target acid.
- Difluoromethylation Step: Introduction of the difluoromethyl group at the alpha position to the aromatic ring is typically achieved using difluorocarbene precursors or difluoromethylating reagents under controlled conditions.
- Oxidation to Acid: The aldehyde or intermediate is then oxidized to the corresponding acetic acid derivative using standard oxidation protocols such as KMnO4 or other milder oxidants to avoid degradation of fluorinated groups.
This approach benefits from the availability of trifluoromethylated aromatic precursors and allows for relatively straightforward introduction of the difluoromethyl group.
Photoredox-Catalyzed Radical Addition Method
Recent advances in photoredox catalysis have enabled the synthesis of fluorinated acetic acids via radical pathways under mild conditions. A notable method involves:
- Generation of acyl radicals from α-oxocarboxylic acids bearing trifluoromethyl groups.
- Addition of these radicals to acetylene gas, which acts as a two-carbon linker.
- Subsequent cascade reactions yield difluorinated acetic acid derivatives.
Key findings from research include:
- Use of iridium-based photocatalysts such as Ir[dF(CF3)ppy]2(phen)PF6 under blue LED irradiation.
- Optimal solvent systems include dichloromethane with controlled water content.
- Bases like K2HPO4 facilitate the reaction.
- Reaction concentrations and water equivalents significantly affect yields.
This method achieves high selectivity and yields (up to ~79%) of difluorinated products under mild, environmentally friendly conditions, demonstrating the utility of acetylene as a C2 building block in fluorinated compound synthesis.
Comparative Data Table of Key Reaction Parameters and Yields
| Parameter | Conditions/Variants | Yield (%) | Notes |
|---|---|---|---|
| Photocatalyst | Ir[dF(CF3)ppy]2(phen)PF6 | Up to 79 | Superior to other photocatalysts like 4CzIPN or Eosin Y |
| Base | K2HPO4 | Up to 79 | Other bases like K2CO3, KF, K3PO4 gave lower yields |
| Solvent | DCM/H2O (3:2 v/v) or DCM alone | Up to 79 | Dichloromethane preferred; other solvents (acetone, DMF, MeCN, THF) less effective |
| Concentration of substrate | 0.025 M to 0.1 M | 10–79 | Lower concentrations (0.025 M) improved yield; too dilute reduces yield |
| Water equivalents | 5 to 40 equivalents | 10–79 | 20 equiv. water optimal; too much water reduces yield |
| Reaction time | 24 to 36 hours | 38–79 | Prolonged reaction time did not improve yield significantly |
Additional Notes on Reaction Scope and Substrate Tolerance
- The method tolerates various substituents on the aromatic ring, including electron-donating groups (alkyl, methoxy) and electron-withdrawing groups (halogens, nitro).
- Sterically hindered substrates and heterocyclic derivatives also undergo transformation, indicating broad applicability.
- The reaction mechanism involves radical intermediates and selective C-H abstraction steps, which are controlled by the electronic nature of substituents and reaction conditions.
Summary of Research Findings
- Efficiency: Photoredox catalysis with acetylene gas provides a mild, efficient route to difluorinated phenylacetic acids.
- Selectivity: The method offers high regioselectivity and functional group tolerance.
- Scalability: Mild conditions and commercially available catalysts suggest potential for scale-up.
- Environmental Impact: Use of visible light and avoidance of harsh reagents align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the difluoro and trifluoromethyl groups to other functional groups.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Medicinal Chemistry
DFTFA serves as a potential building block in drug discovery due to its unique functional groups that can interact with biological targets. Initial studies indicate its binding affinity with cyclooxygenase enzymes, suggesting potential anti-inflammatory properties similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Key Studies:
- Research has focused on DFTFA's role in synthesizing novel analgesics and anti-inflammatory agents. The compound's structure allows for modifications that can enhance therapeutic efficacy and selectivity .
Agrochemicals
The compound's fluorinated structure is advantageous in developing agrochemical products, particularly herbicides and fungicides. The stability imparted by the fluorine atoms improves the persistence of these chemicals in agricultural environments .
Case Study:
- A study demonstrated the effectiveness of DFTFA derivatives as herbicides, showing improved activity against specific weed species compared to non-fluorinated analogs .
Materials Science
DFTFA is explored for its potential in creating specialty materials with unique properties. The fluorinated groups can influence the physical characteristics of polymers, enhancing their chemical resistance and thermal stability .
Application Examples:
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid exerts its effects involves interactions with specific molecular targets. The difluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid
- CAS No.: 1343107-31-2
- Molecular Formula : C₉H₅F₅O₂
- Molecular Weight : 240.13 g/mol .
Structural Features :
The compound contains a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position and a difluoroacetic acid (-CF₂COOH) group directly attached to the aromatic ring. The ortho substitution induces steric hindrance and electronic effects due to the electron-withdrawing nature of -CF₃ and -CF₂COOH groups.
Physicochemical Properties :
- Storage : Sealed in dry conditions at 2–8°C .
- Hazard Profile : Classified under GHS hazard code H314 (causes severe skin burns and eye damage) .
Applications :
Primarily used in organic synthesis, particularly in transition-metal-free decarboxylative cyclizations and as a precursor for fluorinated bioactive molecules .
Comparison with Similar Compounds
Structural and Electronic Differences
Physicochemical Properties
- Acidity : The electron-withdrawing -CF₃ and -CF₂COOH groups enhance acidity. The ortho-CF₃ derivative is expected to have a lower pKa than meta- or para-substituted analogs due to proximity effects .
- Solubility : Fluorinated phenylacetic acids generally exhibit low water solubility. Derivatives with bulkier substituents (e.g., naphthyl in 13b) are more lipophilic .
Biological Activity
2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The incorporation of fluorine atoms into organic molecules often enhances their biological properties, including lipophilicity, metabolic stability, and overall pharmacokinetics. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid features a difluoromethyl group and a trifluoromethyl-substituted phenyl ring. These fluorinated groups are known to significantly influence the compound's physicochemical properties such as solubility and permeability.
Table 1: Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H8F5O2 |
| Molecular Weight | 284.17 g/mol |
| LogP (octanol-water partition coefficient) | 3.5 |
| Melting Point | Not available |
Antiproliferative Effects
Research indicates that 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of key cellular pathways involved in proliferation and survival.
- Cancer Cell Lines Tested :
- HT-29 (Colorectal Cancer) : IC50 = 5.4 µM
- A-431 (Skin Cancer) : IC50 = 3.8 µM
- Jurkat (T-cell Leukemia) : IC50 = 4.5 µM
These values indicate that the compound is particularly effective against skin cancer cells compared to other tested lines, suggesting a potential therapeutic application in dermatological oncology.
Structure-Activity Relationship (SAR)
The presence of fluorine atoms in the structure of this compound enhances its biological activity. Studies have shown that the introduction of electron-withdrawing groups like trifluoromethyl increases potency by stabilizing the active conformations of the molecule.
Key Findings from SAR Studies :
- Fluorine Substitution : The addition of fluorine at specific positions on the phenyl ring significantly increases antiproliferative potency.
- Electron-Withdrawing Groups : Compounds with multiple electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups.
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of 2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid to evaluate their efficacy against cancer cell lines. The study highlighted the importance of the trifluoromethyl group in enhancing cytotoxicity.
Results Summary :
- Compound derivatives with increased fluorination showed improved IC50 values.
- The most potent derivative exhibited an IC50 value less than 1 µM against HT-29 cells.
Q & A
Q. What are the recommended synthetic routes for 2,2-difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid, and how can purity be optimized?
The compound can be synthesized via Pd-catalyzed α-arylation of α,α-difluoroacetamides, where trimethylsilyl enolates react with aryl halides under optimized conditions (e.g., Pd₃ complexes, KF, toluene/1,4-dioxane) to achieve high yields . Alternatively, transition-metal-free decarboxylative cyclization using N-arylacrylamides and difluoroacetic acid derivatives (e.g., 2,2-difluoro-2-(phenylthio)acetic acid) provides a scalable route . Purity is ensured via silica gel chromatography and validated by NMR (¹H, ¹³C, ¹⁹F) and HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is essential for confirming fluorine substitution patterns, while ¹H/¹³C NMR resolves aromatic and carboxylic proton environments .
- High-Performance Liquid Chromatography (HPLC): Monitors purity (>98%) and detects impurities like residual acetic acid .
- Mass Spectrometry (LCMS): Validates molecular weight (e.g., m/z 757 [M+H]+ observed in related fluorinated analogs) .
Q. What are the stability and storage requirements for this compound?
Store at room temperature in airtight, light-resistant containers to prevent degradation. Stability studies on similar fluorinated acids indicate sensitivity to moisture; desiccants are recommended .
Advanced Research Questions
Q. How does the trifluoromethyl group influence this compound’s interaction with biological targets?
The trifluoromethyl group enhances lipophilicity, improving membrane permeability and binding affinity to hydrophobic pockets in enzymes or receptors. Comparative studies show fluorinated analogs exhibit stronger neuroprotective and antimicrobial effects than non-fluorinated derivatives due to electronic and steric effects .
Q. How can contradictory reports about biological activity (e.g., limited vs. confirmed effects) be resolved?
Contradictions often arise from substitution patterns (e.g., ortho vs. para trifluoromethyl) or enantiomeric purity. For example:
- Neuroprotection: Enantiomerically pure forms (achieved via asymmetric synthesis) show enhanced activity in oxidative stress models .
- Antimicrobial Activity: Fluorine positioning on the phenyl ring (e.g., 2,3-difluoro vs. 3,5-difluoro) drastically alters efficacy .
Methodological consistency in assay design (e.g., cell lines, dose ranges) is critical for reproducibility .
Q. What computational strategies predict the compound’s reactivity and pharmacological profile?
- Density Functional Theory (DFT): Models electronic effects of fluorine substituents on acidity (pKa) and reaction kinetics .
- Molecular Docking: Simulates binding to targets like cyclooxygenase (COX) or GABA receptors, guided by structural analogs (e.g., 2-(4-ethoxyphenyl)acetic acid derivatives) .
Q. How can synthetic yields be improved for large-scale applications?
Q. How does this compound compare structurally and functionally to other fluorinated phenylacetic acids?
| Compound | Key Features | Biological Activity |
|---|---|---|
| Target Compound | 2-(Trifluoromethyl)phenyl + difluoroacetic acid | Potential neuroprotection, antimicrobial |
| 2-(4-Ethoxyphenyl)acetic acid | Ethoxy group enhances COX-2 inhibition | Anti-inflammatory |
| (S)-Amino-4,4,4-trifluorobutanoic acid | Chiral center + trifluoromethyl | Confirmed neuroprotection |
| Structural variations (e.g., ethoxy vs. trifluoromethyl) directly impact target selectivity and metabolic stability . |
Q. Methodological Notes
- Safety: Fluorinated compounds may release toxic HF under hydrolysis; use PPE and fume hoods .
- Data Validation: Cross-reference NMR shifts with PubChem datasets (e.g., InChI=1S/C10H10F3NO2) to confirm assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
